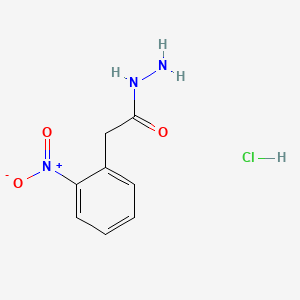
2-(2-Nitrophenyl)acetohydrazide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Nitrophenyl)acetohydrazide hydrochloride is an organic compound with the molecular formula C8H9N3O3. It is a derivative of acetohydrazide, where the acetohydrazide moiety is substituted with a 2-nitrophenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2-Nitrophenyl)acetohydrazide hydrochloride can be synthesized through the reaction of acetohydrazide with 2-nitrobenzaldehyde. The reaction typically involves the use of a solvent such as ethanol and a catalyst like acetic acid. The reaction mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure high purity of the final product. The reaction conditions are optimized to maximize yield and minimize production costs .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Nitrophenyl)acetohydrazide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form corresponding hydrazones.
Substitution: The acetohydrazide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 2-Aminophenylacetohydrazide
Reduction: Corresponding hydrazones
Substitution: Various substituted acetohydrazides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Nitrophenyl)acetohydrazide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazones and other derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to form stable complexes with metals.
Medicine: Studied for its potential therapeutic applications, including anticholinesterase activity which may be relevant in the treatment of Alzheimer’s disease.
Mecanismo De Acción
The mechanism of action of 2-(2-Nitrophenyl)acetohydrazide hydrochloride involves its interaction with various molecular targets. The compound can form hydrazones through nucleophilic addition reactions with carbonyl compounds. This interaction is facilitated by the presence of the hydrazide group, which acts as a nucleophile. The resulting hydrazones can further undergo various chemical transformations, contributing to the compound’s versatility in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Nitrophenylhydrazine hydrochloride
- 2-Nitrophenylacetic acid
- 2-Nitrobenzaldehyde
Uniqueness
2-(2-Nitrophenyl)acetohydrazide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties. Unlike other similar compounds, it possesses both a nitro group and an acetohydrazide moiety, allowing it to participate in a wider range of chemical reactions. This dual functionality makes it a valuable reagent in organic synthesis and other scientific research applications .
Propiedades
Fórmula molecular |
C8H10ClN3O3 |
|---|---|
Peso molecular |
231.63 g/mol |
Nombre IUPAC |
2-(2-nitrophenyl)acetohydrazide;hydrochloride |
InChI |
InChI=1S/C8H9N3O3.ClH/c9-10-8(12)5-6-3-1-2-4-7(6)11(13)14;/h1-4H,5,9H2,(H,10,12);1H |
Clave InChI |
VYCIOHIBVXIDOS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC(=O)NN)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Bromo-2-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13452412.png)
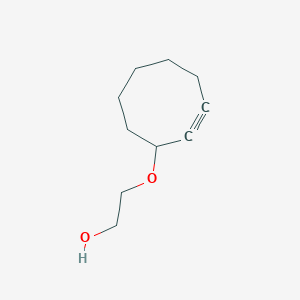
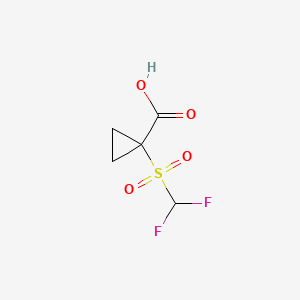

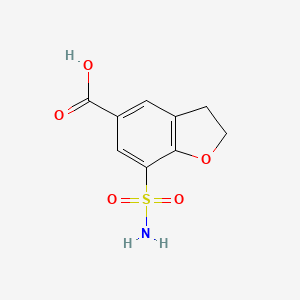
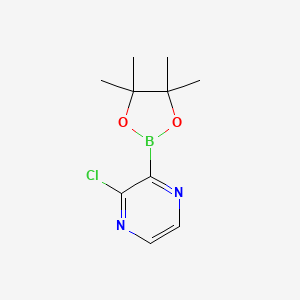

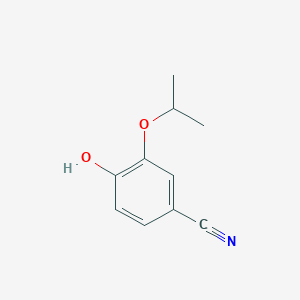
![tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate](/img/structure/B13452459.png)

![2-[(2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]aceticacid](/img/structure/B13452468.png)
![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}butanenitrile](/img/structure/B13452499.png)
![tert-butyl N-[(5-formyl-1,3-oxazol-2-yl)methyl]carbamate](/img/structure/B13452504.png)
![4-[(4-Aminophenyl)carbamoyl]benzoic acid hydrochloride](/img/structure/B13452506.png)
